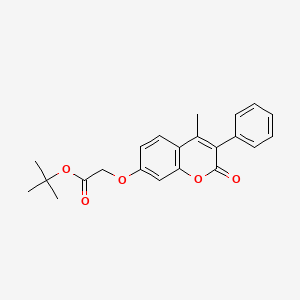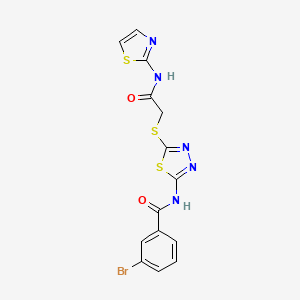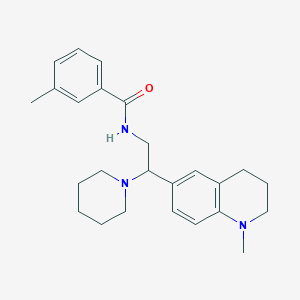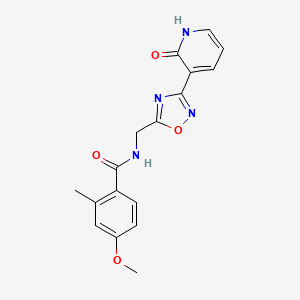
(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide, also known as MTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAA is a synthetic compound that has been studied for its potential use as a drug molecule, as well as for its use in scientific research.
Mecanismo De Acción
(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide works by binding to specific receptors in the body, which can then activate various signaling pathways. This can lead to a range of biochemical and physiological effects, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide has been found to have a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, as well as to modulate various immune responses. It has also been found to have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide in scientific research is its ability to selectively target specific receptors in the body, which can help to minimize unwanted side effects. However, one of the limitations of using (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide is its relatively high cost compared to other research tools.
Direcciones Futuras
There are many potential future directions for research involving (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide, including further studies on its mechanisms of action, as well as its potential use in the development of new drugs for a range of diseases. Additionally, there is a need for further studies on the safety and efficacy of (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide in various contexts, including in vivo studies.
Métodos De Síntesis
(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-methoxyphenethylamine with 3-thiophenecarboxaldehyde, followed by the addition of acryloyl chloride. The resulting compound is then purified using various methods, including column chromatography.
Aplicaciones Científicas De Investigación
(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide has been studied extensively for its potential use in scientific research. It has been found to have a wide range of potential applications, including as a tool for studying the mechanisms of various biological processes, as well as for use in drug discovery and development.
Propiedades
IUPAC Name |
(E)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-15-6-4-3-5-14(15)16(21-2)11-18-17(19)8-7-13-9-10-22-12-13/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGYCSQXCFMAAJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C=CC2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(CNC(=O)/C=C/C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2996924.png)




![2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2996936.png)
![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2996937.png)

![2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide](/img/structure/B2996939.png)
![5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2996940.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2996944.png)